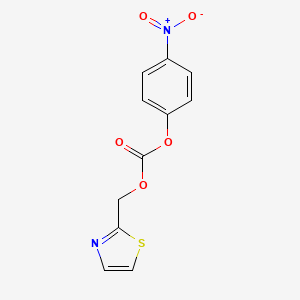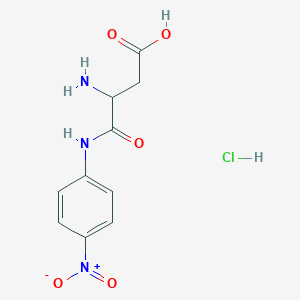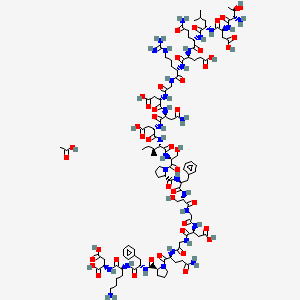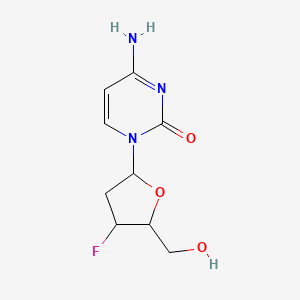
2',3'-Dideoxy-3'-fluorocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-3’-fluorocytidine is a synthetic nucleoside analogue. It is structurally similar to cytidine but lacks hydroxyl groups at the 2’ and 3’ positions and has a fluorine atom at the 3’ position. This compound is known for its potential antitumor and antiviral activities, making it a subject of interest in medicinal chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluorocytidine typically involves the fluorination of cytidine derivatives. One common method includes the use of trifluoromethanesulfonic acid trimethylsilyl group and sodium iodide as reagents. The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures, followed by the addition of 5-deoxidation triacetyl ribose .
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-3’-fluorocytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-3’-fluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability conferred by the fluorine atom
Common Reagents and Conditions
Common reagents used in reactions involving 2’,3’-Dideoxy-3’-fluorocytidine include trifluoromethanesulfonic acid, sodium iodide, and various organic solvents. Reaction conditions often involve low temperatures and anhydrous environments to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 2’,3’-Dideoxy-3’-fluorocytidine depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted cytidine derivatives .
科学的研究の応用
2’,3’-Dideoxy-3’-fluorocytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its effects on cellular processes, including DNA synthesis and repair.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
作用機序
2’,3’-Dideoxy-3’-fluorocytidine exerts its effects by incorporating into DNA during replication, leading to chain termination. This inhibits DNA synthesis and ultimately induces apoptosis in rapidly dividing cells. The fluorine atom at the 3’ position enhances the compound’s stability and resistance to enzymatic degradation, allowing it to remain active in the body for longer periods .
類似化合物との比較
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the fluorine atom at the 3’ position and is less stable.
3’-Fluoro-2’,3’-dideoxycytidine: Similar structure but with different stereochemistry.
5-Fluorocytidine: Contains a fluorine atom at the 5’ position instead of the 3’ position
Uniqueness
2’,3’-Dideoxy-3’-fluorocytidine is unique due to its specific structural modifications, which confer enhanced stability and resistance to enzymatic degradation. These properties make it a valuable compound in medicinal chemistry and pharmacology .
特性
IUPAC Name |
4-amino-1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUDSIHCJEYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
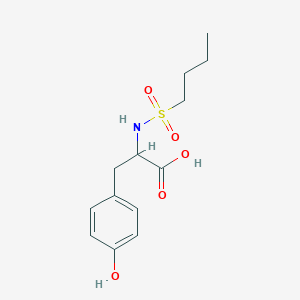
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)
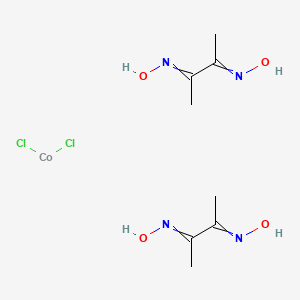
![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
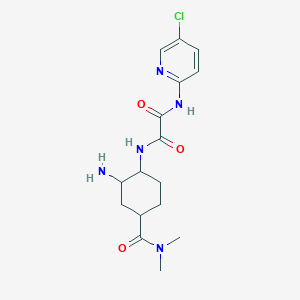
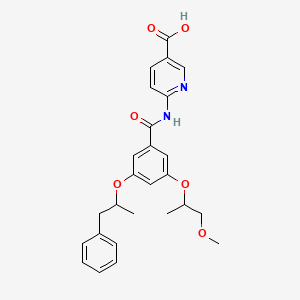
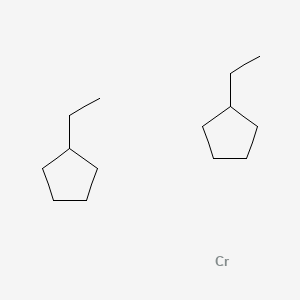
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)
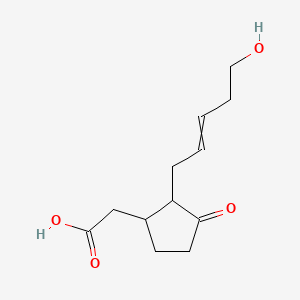
![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
